

Check Availability & Pricing

# Preclinical Profile of Deutarserine (CTP-692): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Deutarserine |           |
| Cat. No.:            | B12411247    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Deutarserine**, also known as CTP-692, is a deuterated form of D-serine developed by Concert Pharmaceuticals.[1][2] It was investigated as an adjunctive treatment for schizophrenia.[3] The rationale for its development stems from the role of D-serine as an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is believed to play a key role in the pathophysiology of schizophrenia.[3] Patients with schizophrenia have been observed to have deficient levels of D-serine in plasma, cerebrospinal fluid, and the brain.[3] While D-serine has shown therapeutic potential, its use has been limited by concerns of renal toxicity.[4][5] **Deutarserine** was designed to leverage the therapeutic effects of D-serine while potentially offering an improved safety profile, particularly concerning renal function, and better brain exposure.[2][5] However, the development of CTP-692 was halted after a Phase 2 clinical trial did not meet its primary or secondary endpoints.[1][2]

## **Mechanism of Action**

**Deutarserine** is an agonist of the NMDA receptor.[6] Like its non-deuterated counterpart, D-serine, it functions as a co-agonist at the NMDA receptor, which is crucial for neuroplasticity, learning, and memory.[3][6] By restoring the levels of this critical co-agonist, CTP-692 was hypothesized to improve schizophrenia symptoms that are not adequately addressed by current treatments.[3] Preclinical studies demonstrated that CTP-692 has a similar ability to bind to and activate human NMDA receptors as D-serine.[4]





Click to download full resolution via product page

Figure 1: Proposed Mechanism of Action of Deutarserine.

## **Preclinical Pharmacology and Pharmacokinetics**

Preclinical studies were crucial in establishing the initial safety and pharmacokinetic profile of **Deutarserine**, particularly in comparison to D-serine.

### **Pharmacokinetics**

In preclinical evaluations, selective deuterium modification of D-serine resulted in increased plasma exposure of CTP-692 compared to a similar dose of the non-deuterated compound.[5] Furthermore, preclinical studies indicated that CTP-692 provides preferentially higher concentrations in the forebrain compared to plasma and brainstem regions, with an overall higher exposure in the brain relative to D-serine.[4]

Table 1: Summary of Preclinical Pharmacokinetic and Safety Findings



| Parameter           | Finding                                                                                        | Species       | Reference |
|---------------------|------------------------------------------------------------------------------------------------|---------------|-----------|
| Plasma Exposure     | Increased plasma exposure compared to D-serine.                                                | Not Specified | [5]       |
| Brain Concentration | Preferentially higher concentrations in the forebrain.                                         | Not Specified | [4]       |
| Renal Safety        | Did not cause<br>undesirable changes<br>in markers of kidney<br>function, unlike D-<br>serine. | Rats          | [4][5]    |

### **Experimental Protocols**

Pharmacokinetic Analysis: While specific details of the preclinical pharmacokinetic studies
are not publicly available, such studies typically involve administering the compound to
animal models (e.g., rats) at various doses. Blood and brain tissue samples are collected at
multiple time points and analyzed using methods like liquid chromatography-mass
spectrometry (LC-MS) to determine the concentration of the drug and its metabolites. This
allows for the calculation of key pharmacokinetic parameters such as Cmax (maximum
concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

### Safety Pharmacology

A key focus of the preclinical development of **Deutarserine** was its renal safety profile. D-serine is known to produce renal toxicity in rats.[4] Preclinical studies with CTP-692, however, showed a potentially lower risk of renal toxicity.[5] Unlike D-serine, CTP-692 did not cause adverse changes in important markers of kidney function.[5]

• Renal Safety Assessment: In these preclinical studies, animal models were likely treated with **Deutarserine** or D-serine for a specified duration. Key markers of kidney function would have been monitored. This typically includes the analysis of blood and urine for biomarkers such as blood urea nitrogen (BUN), creatinine, and urinary proteins. Histopathological



examination of kidney tissue would also be a standard procedure to look for any signs of drug-induced damage.



Click to download full resolution via product page

Figure 2: Generalized Preclinical to Clinical Workflow.

## **Transition to Clinical Development and Discontinuation**

The promising preclinical data, particularly the improved safety profile and enhanced brain exposure, supported the advancement of **Deutarserine** into clinical trials.[4][5] Phase 1 studies in healthy volunteers showed that the drug was well-tolerated and did not show any signs of renal impairment, consistent with the preclinical findings.[4] CTP-692 also demonstrated low inter-individual pharmacokinetic variability in humans.[4]

Despite the encouraging preclinical and Phase 1 results, a Phase 2 study (NCT04158687) designed to evaluate the efficacy and safety of CTP-692 as an adjunctive treatment in adults with schizophrenia did not meet its primary endpoint.[1][7][8][9] The trial randomized 325 patients to receive one of three doses of CTP-692 or a placebo.[2] There was no statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score at 12 weeks compared to baseline for any of the doses.[1][2] Following these results, Concert Pharmaceuticals discontinued the development of CTP-692 for schizophrenia.[2]



### Conclusion

The preclinical development of **Deutarserine** (CTP-692) highlighted a successful application of deuterium chemistry to improve the pharmacokinetic and safety profile of an existing neuroactive compound. The preclinical studies effectively demonstrated increased exposure and an improved renal safety profile compared to D-serine. However, this preclinical promise did not translate into clinical efficacy in a Phase 2 trial for schizophrenia, leading to the cessation of its development for this indication. The case of **Deutarserine** serves as a reminder of the challenges in translating preclinical findings, particularly in complex neuropsychiatric disorders, into clinical success.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

## References

- 1. Concert Pharmaceuticals Announces Results from CTP-692 Phase 2 Trial in Patients with Schizophrenia BioSpace [biospace.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. studyscavenger.com [studyscavenger.com]
- 4. Concert Pharmaceuticals Reports Positive Results from Phase 1 Studies Evaluating CTP-692 in Healthy Volunteers - BioSpace [biospace.com]
- 5. Concert Pharmaceuticals Presents Preclinical Data on CTP-692, a Novel Drug Candidate for Schizophrenia, Supporting Potential to Improve Safety Profile of D-Serine - BioSpace [biospace.com]
- 6. D-Serine deuterated(Concert Pharmaceuticals, Inc.) Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Deutarserine | C3H7NO3 | CID 12219623 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of Deutarserine (CTP-692): An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12411247#preclinical-studies-of-deutarserine]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com